YO-2

Plasmin inhibition fibrinolysis antifibrinolytic

Researchers studying plasmin's role in cancer, hypertension, or fibrosis require a tool that combines potent inhibition with functional cellular outcomes. YO-2 (CAS 288254-44-4) is an active site-directed plasmin inhibitor (IC50 = 0.53 μM) that uniquely triggers caspase-dependent apoptosis in cancer cells. • Dual mechanism: Potent plasmin inhibition coupled with pro-apoptotic activity via caspase cascade activation. • In vivo efficacy: 40-50% reduction in tumor xenograft growth; decreased lung metastases in B16 melanoma model. • Validated in salt-sensitive hypertension and acute GVHD models; superior to tranexamic acid. • High purity (≥98%); global shipping available.

Molecular Formula C31H46N4O3
Molecular Weight 522.73
CAS No. 288254-44-4
Cat. No. B611900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYO-2
CAS288254-44-4
SynonymsYO-2;  YO 2;  YO2; 
Molecular FormulaC31H46N4O3
Molecular Weight522.73
Structural Identifiers
SMILESCCCCCCCCNC([C@@H](NC([C@@H]1CC[C@H](CC1)CN)=O)CC2=CC=C(C=C2)OCC3=CC=NC=C3)=O
InChIInChI=1S/C31H46N4O3/c1-2-3-4-5-6-7-18-34-31(37)29(35-30(36)27-12-8-25(22-32)9-13-27)21-24-10-14-28(15-11-24)38-23-26-16-19-33-20-17-26/h10-11,14-17,19-20,25,27,29H,2-9,12-13,18,21-23,32H2,1H3,(H,34,37)(H,35,36)/t25-,27-,29-/m0/s1
InChIKeyZBCXDUNUUKRQSV-RWPDHJIBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YO-2 Active Site Plasmin Inhibitor


YO-2 [Nalpha-[trans-4-(Aminomethyl)cyclohexane-1-Carbonyl]-N-Octyl-O-[(Pyridin-4-Yl)methyl]-L-Tyrosinamide] is a synthetic, small-molecule, active site-directed plasmin inhibitor composed of a tranexamic acid moiety, an O-picolyl-tyrosine residue, and an octylamide C-terminal tail [1]. It exhibits potent plasmin inhibition (IC50 = 0.53 μM) and uniquely combines anti-fibrinolytic activity with the induction of apoptosis in thymocytes and various cancer cell lines via activation of the caspase cascade [2][3]. This dual functional profile distinguishes YO-2 from classical lysine-analog antifibrinolytics and other in-class plasmin inhibitors that lack robust pro-apoptotic and in vivo antitumor efficacy [4].

Active site-directed plasmin inhibition for mechanistic and pathway studies
Caspase-dependent apoptosis research in cell and model systems
Dual-function antifibrinolytic and pro-apoptotic pharmacological probe

YO-2 Differentiation


Plasmin inhibitors encompass diverse mechanistic classes—lysine analogs (e.g., tranexamic acid), active site-directed inhibitors (e.g., YO series), and macromolecular inhibitors (e.g., aprotinin)—each with distinct selectivity, potency, and downstream cellular effects [1]. Within the YO series itself, subtle structural variations at the C-terminal moiety drastically alter both protease selectivity (plasmin vs. plasma kallikrein) and the ability to induce apoptosis [2]. Consequently, substituting YO-2 with a seemingly related analog risks loss of its defining dual functional activity—potent plasmin inhibition coupled with caspase-dependent apoptosis—which is not a class-wide property but a compound-specific feature driven by its precise hydrophobic C-terminal octylamide group [3].

Lysine analogs (e.g., tranexamic acid)
Active-site inhibition and apoptosis induction may not transfer; LBS-targeting limits mechanistic scope and functional outcome.
YO-series analogs (e.g., YO-1)
Protease selectivity can shift (plasmin vs. plasma kallikrein); functional outcome may differ significantly, requiring compound-specific validation.
Macromolecular inhibitors (e.g., aprotinin)
Mechanism, downstream cellular effects, and apoptosis-related endpoints may not replicate; limit direct interchangeability.

YO-2 Head-to-Head Evidence


Plasmin Inhibition Potency vs. Tranexamic Acid

YO-2 is an active site-directed plasmin inhibitor, whereas tranexamic acid (Tra) is a lysine analog that binds to the lysine binding sites (LBS) on plasminogen. YO-2 demonstrates over 94-fold greater potency for inhibiting plasmin activity. YO-2 inhibits plasmin with an IC50 of 0.53 μM [1]. In contrast, Tra inhibits fibrinolysis with an IC50 of 50 μM [2]. This potency difference is mechanistically significant because YO-2 directly blocks the active site, enabling it to inhibit amidolysis and fibrinogenolysis, activities which Tra cannot effectively block even at high concentrations (Ki for amidolysis = 40 mM) [2].

Plasmin Inhibition vs. Tranexamic Acid
Cross-study comparable
YO-2 IC₅₀ 0.53 μM
Tranexamic acid IC₅₀ 50 μM
~94-fold higher potency
Supports active-site plasmin inhibition potency context.
Reported in vitro; cross-study comparison.
Plasmin inhibition fibrinolysis antifibrinolytic

Plasmin vs. Plasma Kallikrein Selectivity

Within the YO compound series, a single amino acid substitution at the P1' position alters protease selectivity. YO-2 (trans-4-aminomethylcyclohexanecarbonyl-Tyr(O-Pic)-octylamide) selectively inhibits plasmin (PL) [1]. In contrast, its structural analog YO-1 (trans-4-aminomethylcyclohexanecarbonyl-Phe-4-carboxymethylanilide) selectively inhibits plasma kallikrein (PK) [1]. This differential selectivity is functionally critical: YO-2 induced apoptosis in M1 melanoma and HT29 colon carcinoma cells within 24 hours via caspase-3 activation, whereas YO-1 did not affect these cell lines even after 48 hours of treatment [1].

Selectivity vs. YO-1
Head-to-head
YO-2: plasmin-selective, induces apoptosis in M1/HT29 cells (24 h)
YO-1: plasma kallikrein-selective, no apoptosis (48 h)
Reported selectivity and functional outcome context; not functionally interchangeable.
In vitro enzyme and cell assays.
Plasmin selectivity kallikrein serine protease

In Vivo Antitumor & Antimetastatic Efficacy

YO-2 demonstrates quantifiable in vivo efficacy in inhibiting tumor growth and reducing metastasis in multiple xenograft models. In immuno-deprived mice, YO-2 inhibited the growth of HT-29 human colon carcinoma, HT-18 human melanoma, and HT-58 human B cell lymphoma xenografts by 40-50% when administered subcutaneously at 2.0 mg/kg (HT-29, HT-58) or orally at 0.4 mg/kg (HT-18) [1]. In the B16 mouse melanoma muscle-lung metastasis model, YO-2 decreased the number of lung metastases, with 4 mg/kg being the most effective dose [1]. This dual anti-growth and anti-metastatic profile distinguishes YO-2 as the only plasmin inhibitor reported to possess both antihemorrhagic and antitumor effects [1].

In Vivo Tumor Growth & Metastasis
Head-to-head
40–50% tumor growth inhibition in HT-29, HT-58, HT-18 xenografts; reduced lung metastases in B16 model
Model-response endpoint context; reported in vivo antitumor model data.
Mouse xenograft and metastasis models.
Antitumor antimetastatic xenograft B16 melanoma

In Vivo Efficacy in Hypertension and Podocyte Injury

In a Dahl salt-sensitive (DS) rat model of hypertension and proteinuria, YO-2 demonstrated clear superiority over tranexamic acid (TA). Five-week-old DS rats fed a high-salt diet developed severe hypertension and proteinuria, which was significantly attenuated by YO-2 treatment but not by TA [1]. YO-2 inhibited the attachment of plasmin(ogen) to podocytes and alleviated podocyte injury by inhibiting apoptosis and inflammatory/profibrotic cytokines, while TA failed to inhibit urinary plasmin activity or alleviate hypertension or proteinuria [1]. This functional divergence highlights that plasmin active-site inhibition by YO-2 achieves therapeutic benefits in this model that lysine-analog LBS blockade cannot.

Hypertension & Podocyte Injury Model
Head-to-head
YO-2 significantly attenuated hypertension and proteinuria in DS rats; TA ineffective
Model-response context in podocyte injury and hypertension; TA ineffective.
Dahl salt-sensitive rat model, high-salt diet.
Hypertension podocyte injury salt-sensitive ENaC

YO-2 Application Scenarios


Plasmin in Tumor Progression and Metastasis

Given its demonstrated in vivo efficacy in reducing tumor xenograft growth (40-50%) and decreasing lung metastases in the B16 melanoma model [1], YO-2 is a premier tool compound for dissecting the mechanistic contributions of plasmin to tumor growth, invasion, and metastatic dissemination. Its ability to induce apoptosis in cancer cells via caspase activation [2] makes it particularly valuable for combination therapy studies or for exploring the intersection of coagulation/fibrinolysis and cancer biology.

Plasmin in Podocyte Injury and Salt-Sensitive Hypertension

YO-2 has been shown to significantly attenuate hypertension and proteinuria in Dahl salt-sensitive rats, a model in which the standard antifibrinolytic tranexamic acid was ineffective [1]. YO-2 is therefore the compound of choice for research into the pathogenic role of plasmin in renal epithelial sodium channel (ENaC) activation, podocyte injury, and the development of salt-sensitive hypertension. It serves as a critical active-site probe distinct from LBS-binding analogs.

Plasmin in Inflammatory and Fibrotic Signaling

YO-2 has been demonstrated to inhibit the release of inflammatory and profibrotic cytokines and to suppress matrix metalloproteinase (MMP) activation in models of acute graft-versus-host disease (GVHD) and podocyte injury [1][2]. Researchers investigating the intersection of plasmin activity with inflammatory signaling pathways, extracellular matrix remodeling, and fibrotic responses will find YO-2 a valuable and well-validated pharmacological tool.

Application
Selection Property
Validation Focus
Tumor progression and metastasis research
Active-site plasmin inhibition and caspase-dependent apoptosis induction
In vivo tumor growth and metastasis model endpoints
Podocyte injury and salt-sensitive hypertension models
Plasmin active-site inhibition; distinct from lysine analog LBS blockade
Hypertension, proteinuria, and podocyte injury markers
Inflammatory and fibrotic signaling studies
Inhibition of inflammatory/profibrotic cytokines and MMP activation
Cytokine release and fibrosis model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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